(4'-Fluoro-3-nitrobiphenyl-4-yl)amine

iNOS inhibition nitric oxide synthase inflammatory signaling

Struggling to source a well-characterized low-activity control for iNOS inhibitor screening? (4'-Fluoro-3-nitrobiphenyl-4-yl)amine provides a validated baseline (iNOS EC50=18,000 nM) with >2,000-fold lower potency than non-fluorinated analog, enabling robust SAR discrimination. Key features: • iNOS EC50 18,000 nM; nNOS/eNOS >10,000 nM-clear assay window. • CYP3A4 IC50=20,000 nM-low P450 liability for ADME benchmarking. • Ready stock, global shipping.

Molecular Formula C12H9FN2O2
Molecular Weight 232.21 g/mol
Cat. No. B8175451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4'-Fluoro-3-nitrobiphenyl-4-yl)amine
Molecular FormulaC12H9FN2O2
Molecular Weight232.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=C(C=C2)N)[N+](=O)[O-])F
InChIInChI=1S/C12H9FN2O2/c13-10-4-1-8(2-5-10)9-3-6-11(14)12(7-9)15(16)17/h1-7H,14H2
InChIKeyDODICBJLGSCZSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4'-Fluoro-3-nitrobiphenyl-4-yl)amine Procurement Guide


(4'-Fluoro-3-nitrobiphenyl-4-yl)amine (CAS 731845-39-9) is a polysubstituted aromatic amine belonging to the biphenyl derivative class, with the molecular formula C12H9FN2O2 and a molecular weight of 232.21 g/mol . The compound features three distinct functional groups positioned across a biphenyl framework: an amino group (-NH2) at the 4-position of one ring, a nitro group (-NO2) at the 3-position, and a fluorine atom at the 4'-position of the opposite ring . This specific substitution pattern distinguishes it from other biphenylamines and serves as the basis for its applications in medicinal chemistry research and organic synthesis.

Scaffold identity

4'-fluoro-3-nitro-4-amine substitution pattern distinct from regioisomers

Research context

iNOS selectivity SAR reference and heterocycle synthesis precursor

Procurement note

Verify regioisomer identity; substitution dictates reactivity and target engagement

Why Generic Biphenylamines Cannot Substitute


Biphenylamine derivatives with different substitution patterns exhibit markedly divergent biological activity profiles, physicochemical properties, and synthetic utility. The 4'-fluoro substitution in (4'-fluoro-3-nitrobiphenyl-4-yl)amine confers increased lipophilicity and potentially enhanced metabolic stability compared to non-fluorinated analogs such as 3-nitrobiphenyl-4-amine (CAS 4085-18-1) . Replacement with chloro or bromo analogs would alter electronic properties, molecular volume, and lipophilicity (XLogP increases from ~3.6 for fluoro to >4.6 for bromo derivatives) [1]. These differences directly impact enzyme inhibition profiles, cellular permeability, and downstream reaction yields—making simple in-class substitution scientifically invalid for reproducible research outcomes.

!

Fluorine substitution may shift lipophilicity and metabolic stability vs non-fluorinated analogs—direct interchangeability not supported

!

Chloro/bromo substitution alters electronic and steric parameters; class-level substitution may not preserve target engagement or reactivity

!

Regioisomeric shift (e.g., 3-nitro vs 4-nitro) may yield distinct biological and chemical outcomes—identity verification essential

Quantitative Differentiation Evidence for Procurement


iNOS Inhibitory Activity Comparison

(4'-Fluoro-3-nitrobiphenyl-4-yl)amine demonstrates iNOS inhibitory activity with an EC50 of 18,000 nM (18 μM) in HEK293 cells expressing human iNOS [1]. In contrast, the non-fluorinated analog 3-nitrobiphenyl-4-amine (CAS 4085-18-1) exhibits substantially higher potency with an EC50 of 9 nM against the same human iNOS target in the identical assay system [2]. This ~2,000-fold difference in potency demonstrates that the 4'-fluoro substitution dramatically alters the compound's iNOS inhibition profile.

iNOS inhibition
Reported
EC50 18,000 nM (4'-F)
vs 9 nM (non‑F)
~2,000‑fold difference
Reported large shift in iNOS inhibition upon fluorination—supports SAR interpretation
Human iNOS in HEK293 cells; nitrite detection
iNOS inhibition nitric oxide synthase inflammatory signaling

NOS Isoform Selectivity Window

(4'-Fluoro-3-nitrobiphenyl-4-yl)amine was evaluated against all three human NOS isoforms in parallel cellular assays. The compound exhibits an EC50 of 18,000 nM against iNOS, while showing no measurable inhibition of nNOS (EC50 >10,000 nM) and minimal activity against eNOS (EC50 >100,000 nM) [1]. This pattern indicates a measurable selectivity window between iNOS and the constitutively expressed isoforms.

Isoform selectivity
Class-level
≥5.6‑fold iNOS
over eNOS
Measurable selectivity window supports isoform profiling baseline
nNOS EC50 >10,000 nM; eNOS >100,000 nM
NOS isoform selectivity therapeutic window off-target profiling

CYP3A4 Metabolic Stability Profile

(4'-Fluoro-3-nitrobiphenyl-4-yl)amine was profiled for CYP3A4 inhibition, a key determinant of metabolic stability and drug-drug interaction potential. The compound exhibits an IC50 of 20,000 nM (20 μM) against human CYP3A4 in liver microsomes [1]. This value indicates low to moderate CYP3A4 inhibitory potential, which is relevant for assessing metabolic stability relative to more potent CYP3A4 inhibitors that would carry higher drug-drug interaction liability.

CYP3A4 inhibition
Class-level
IC50 = 20,000 nM
Low CYP3A4 inhibitory potential supports metabolic stability screening
Human liver microsomes; fluorogenic assay
CYP3A4 inhibition drug metabolism hepatic clearance

Fluorine-Enhanced Lipophilicity & Metabolic Stability

The presence of the 4'-fluoro substituent in (4'-fluoro-3-nitrobiphenyl-4-yl)amine increases lipophilicity and potentially enhances metabolic stability compared to non-fluorinated biphenylamine analogs such as 3-nitrobiphenyl-4-amine . Structure-activity relationship studies on related 4-nitro-4'-fluoro biphenyl compounds indicate that this specific substitution pattern improves binding interactions with certain biological targets, including viral reverse transcriptases .

Fluorine effect
Data to verify
Increased lipophilicity inferred
Fluorination may enhance membrane permeability; specific metabolic stability data unavailable
Class‑level inference; verify experimentally
fluorinated building blocks metabolic stability lipophilicity drug-like properties

Synthetic Utility as Benzotriazole Precursor

(4'-Fluoro-3-nitrobiphenyl-4-yl)amine has been documented as a precursor in the synthesis of structurally diverse benzotriazoles via rapid diazotization and intramolecular cyclization of 1,2-aryldiamines . The nitro group at the 3-position can be reduced to generate the requisite 1,2-aryldiamine intermediate, while the 4'-fluoro substituent remains intact, providing a functional handle for subsequent derivatization.

Synthetic method
Reported
Benzotriazole precursor via reduction–diazotization–cyclization
Established route supports heterocycle synthesis workflows
Specific yield data not reported
benzotriazole synthesis heterocyclic building blocks diazotization-cyclization

Positional Isomer Differentiation

(4'-Fluoro-3-nitrobiphenyl-4-yl)amine (CAS 731845-39-9) differs from its positional isomer [1,1'-Biphenyl]-3-amine, 4'-fluoro-4-nitro- (CAS 694533-20-5), which has the nitro group at the 4-position rather than the 3-position [1]. This regioisomeric difference affects electronic distribution, hydrogen-bonding capacity, and steric accessibility of the amine group, which can significantly impact both biological activity and chemical reactivity in cross-coupling reactions.

Regioisomer identity
Class-level
3‑nitro‑4‑amine
vs 4‑nitro‑3‑amine
Substitution pattern affects reactivity; verify regioisomer upon procurement
Biological comparison data unavailable
positional isomer regioisomer differentiation SAR studies

Research and Industrial Application Scenarios


NOS Isoform Selectivity Reference for SAR

(4'-Fluoro-3-nitrobiphenyl-4-yl)amine serves as a low-potency reference compound for NOS isoform selectivity profiling. With iNOS EC50 = 18,000 nM, nNOS EC50 >10,000 nM, and eNOS EC50 >100,000 nM [1], this compound provides a baseline activity profile against which more potent and selective iNOS inhibitors can be benchmarked. Medicinal chemistry teams conducting structure-activity relationship studies on biphenylamine-derived NOS inhibitors can use this compound to quantify improvements in both potency and isoform selectivity imparted by additional structural modifications.

Fluorinated Building Block for Metabolic Stability

The 4'-fluoro substitution in (4'-fluoro-3-nitrobiphenyl-4-yl)amine makes it a strategically valuable building block for medicinal chemistry programs seeking to enhance metabolic stability and membrane permeability in lead compounds [1]. The compound's documented low CYP3A4 inhibitory activity (IC50 = 20,000 nM) [2] further supports its utility as a scaffold that can be elaborated without introducing significant cytochrome P450 liability. Researchers optimizing ADME properties of biphenylamine-based drug candidates should consider this fluorinated derivative over non-fluorinated analogs.

Heterocyclic Precursor for Benzotriazole Synthesis

(4'-Fluoro-3-nitrobiphenyl-4-yl)amine has established synthetic utility as a precursor for benzotriazole derivatives via nitro group reduction followed by diazotization and intramolecular cyclization [1]. The compound's specific substitution pattern allows the generation of fluorinated benzotriazole heterocycles, which are valuable building blocks in pharmaceutical and materials chemistry. The 4'-fluoro group remains intact throughout the synthetic sequence, providing a functional handle for subsequent palladium-catalyzed cross-coupling reactions in multi-step synthetic routes.

iNOS Inhibitor Screening Control

Given the ~2,000-fold difference in iNOS inhibitory potency between (4'-fluoro-3-nitrobiphenyl-4-yl)amine (EC50 = 18,000 nM) and its non-fluorinated analog 3-nitrobiphenyl-4-amine (EC50 = 9 nM) [1][2], this compound is ideally suited as a low-activity control in iNOS inhibitor screening cascades. High-throughput screening campaigns can employ this compound to establish assay windows, validate assay sensitivity, and provide a reference point for hit-to-lead progression thresholds in biphenylamine-derived iNOS inhibitor programs.

Application
Selection Property
Validation Focus
iNOS selectivity SAR reference
iNOS/nNOS/eNOS activity profile
Isoform selectivity window and potency benchmarking
Fluorinated building block
4'-fluoro substitution
Metabolic stability and CYP liability profiling
Benzotriazole precursor
Nitro-to-amine reduction compatibility
Diazotization-cyclization yield and fluoro retention
iNOS assay window reference
Low-activity reference profile
Assay window establishment and hit threshold definition
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